![molecular formula C14H9ClN2 B14117439 6-Chloro-4-phenylcinnoline](/img/structure/B14117439.png)
6-Chloro-4-phenylcinnoline
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Overview
Description
6-Chloro-4-phenylcinnoline is an organic compound with the molecular formula C14H9ClN2 . It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenylcinnoline typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, or arylhydrazines . One common method includes the reaction of 4-chloro-2-(1-phenylethenyl)benzenamine with suitable reagents to form the desired cinnoline structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-phenylcinnoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Hydrazine Reactions: Arylhydrazines can be used to form cinnoline derivatives through cyclization.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: Its derivatives have been studied for their potential to inhibit specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-phenylcinnoline and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives have been found to inhibit calcium ion influx, which is crucial for platelet aggregation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
6-Chloro-2-methyl-4-quinolinamine: Another halogenated heterocycle with potential medicinal applications.
Benzo[c]cinnolines: These compounds share a similar fused ring structure and have been studied for their biological activity.
Uniqueness: 6-Chloro-4-phenylcinnoline stands out due to its specific substitution pattern and the resulting unique chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
6-chloro-4-phenylcinnoline |
InChI |
InChI=1S/C14H9ClN2/c15-11-6-7-14-12(8-11)13(9-16-17-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
UGLVEGCHYLSDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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